molecular formula C8H9ClO3S B3033034 4-(2-chloroethyl)benzenesulfonic Acid CAS No. 7296-73-3

4-(2-chloroethyl)benzenesulfonic Acid

Cat. No. B3033034
CAS RN: 7296-73-3
M. Wt: 220.67 g/mol
InChI Key: ZVDGSGOXAMGDGH-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)benzenesulfonic Acid, also known as 4-(2-Chloroethyl)benzenesulfonate, is a chemical compound with the molecular formula C8H9ClO3S . It has an average mass of 220.673 Da and a monoisotopic mass of 219.996094 Da .


Synthesis Analysis

The synthesis of 4-(2-chloroethyl)benzenesulfonic Acid can be achieved through sulfonation, a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .


Molecular Structure Analysis

The molecular structure of 4-(2-chloroethyl)benzenesulfonic Acid consists of a benzene ring substituted with a sulfonic acid group and a 2-chloroethyl group .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-chloroethyl)benzenesulfonic Acid primarily involve its sulfonic acid group. Sulfonation is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid . The reaction can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-chloroethyl)benzenesulfonic Acid are largely determined by its molecular structure. It has a molecular formula of C8H9ClO3S and an average mass of 220.673 Da .

Mechanism of Action

The mechanism of action for the reactions involving 4-(2-chloroethyl)benzenesulfonic Acid is primarily through electrophilic aromatic substitution . The sulfur in sulfur trioxide is electrophilic because the oxygens pull electrons away from it due to oxygen’s high electronegativity . The benzene reacts with the sulfur of sulfur trioxide to form the sigma complex .

Safety and Hazards

4-(2-chloroethyl)benzenesulfonic Acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and storing in a locked up place .

properties

IUPAC Name

4-(2-chloroethyl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDGSGOXAMGDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406788
Record name 4-(2-chloroethyl)benzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7296-73-3
Record name 4-(2-chloroethyl)benzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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